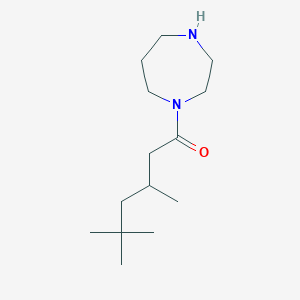

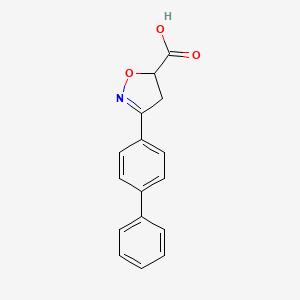

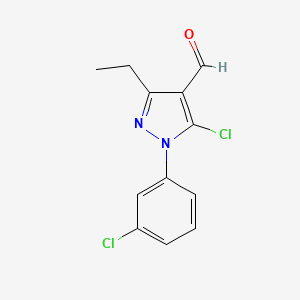

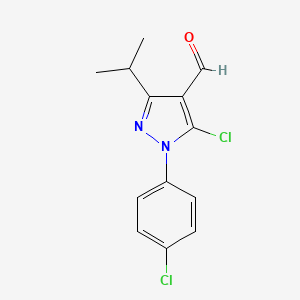

5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A related compound, “5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles”, was synthesized through a regioselective process. The reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine led to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles .Molecular Structure Analysis

The molecular structure of a similar compound, “5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde”, was determined by X-ray diffraction method. The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of “5-chloro-1-(4-fluorobenzyl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-1H-indole-2123HH” was reconsidered. The previous report for the preparation of this compound consisted of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .Aplicaciones Científicas De Investigación

Fluorescent Probes and Sensors

The synthesis of 1,3,5-trisubstituted-1H-pyrazoles using vitamin B1 as a catalyst has led to compounds with remarkable fluorescence properties. When an electron-withdrawing group is attached to acetophenone (such as in compound 5i), these pyrazoles exhibit color changes from orange-red to cyan in different solvents. Notably, compound 5i serves as a metal ion fluorescent probe, demonstrating excellent selectivity for detecting silver ions (Ag+).

Photoluminescent and Photorefractive Materials

1,3,5-Triarylpyrazoline compounds, including those derived from this aldehyde, possess excellent fluorescence properties. These compounds find applications in photoluminescent materials, organic nonlinear optical materials, and photorefractive materials . Their unique characteristics make them valuable for various technological applications.

Medicinal Chemistry

Pyrazoline derivatives have been explored for their biological potential. While not directly related to the aldehyde itself, these derivatives share the pyrazole core structure. For instance, certain pyrazoline derivatives have been investigated as antidepressants, antihypertensive drugs, and anti-arrhythmics. Additionally, they exhibit antibacterial, anticancer, anticonvulsant, and anti-inflammatory activities .

Textile Industry

Triarylpyrazoline compounds have been employed as fluorescent whitening agents in the textile industry. Their ability to enhance the brightness and whiteness of textiles makes them valuable additives for fabric finishing .

High-Tech Applications

As laser dyes and fluorescent probes, pyrazoline compounds have gained prominence in high-tech fields. Researchers have explored their use in cutting-edge technologies, including laser systems and advanced imaging .

Synthetic Chemistry and Drug Development

The efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles using vitamin B1 as a green catalyst opens up possibilities for designing novel compounds. Researchers can explore modifications to the pyrazole scaffold to create new molecules with diverse properties, potentially leading to drug candidates or other functional materials .

Mecanismo De Acción

The mechanism of action of similar compounds has been studied. For instance, indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

Direcciones Futuras

Future research could focus on the synthesis and pharmacological activities of similar compounds. For instance, the synthesis of “5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole” was successfully carried out and its binding affinity to human estrogen alpha receptor (ERα) was found to be close to 4-OHT as a native ligand . This suggests that “5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde” and similar compounds could be explored for their potential therapeutic applications.

Propiedades

IUPAC Name |

5-chloro-1-(4-chlorophenyl)-3-ethylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O/c1-2-11-10(7-17)12(14)16(15-11)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRAHVMAVIYVKCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

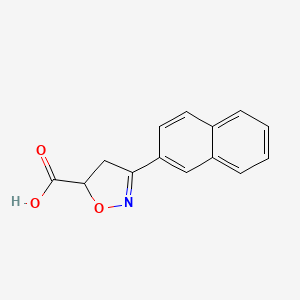

![6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one](/img/structure/B6353155.png)